3-(4-Chloro-3-methylphenyl)-5-methoxybenzoic acid
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Overview
Description
3-(4-Chloro-3-methylphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and methyl group on the phenyl ring, and a methoxy group on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methylphenyl)-5-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and 5-methoxybenzoic acid.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway. Common reagents include sulfuric acid or sodium hydroxide.
Reaction Mechanism:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Common industrial methods include:
Catalytic Processes: Utilizing catalysts such as palladium or platinum to facilitate the reaction.
Optimized Conditions: Controlling temperature, pressure, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methylphenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
3-(4-Chloro-3-methylphenyl)-5-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but lacking the methoxy group.
5-Methoxybenzoic acid: Another related compound that lacks the chloro and methyl groups on the phenyl ring.
Uniqueness
3-(4-Chloro-3-methylphenyl)-5-methoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-5-10(3-4-14(9)16)11-6-12(15(17)18)8-13(7-11)19-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPXVWPVQFCMPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690400 |
Source
|
Record name | 4'-Chloro-5-methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261902-10-6 |
Source
|
Record name | 4'-Chloro-5-methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00690400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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